An In-depth Technical Guide to the Temperature-Dependent Physical Properties of Isobutane (R-600a)
An In-depth Technical Guide to the Temperature-Dependent Physical Properties of Isobutane (R-600a)
Abstract
Isobutane (2-methylpropane, R-600a), a colorless, flammable liquefied gas, is a critical component in numerous applications ranging from refrigeration and aerosol propellants to raw material in chemical synthesis.[1] For researchers, scientists, and drug development professionals, a precise understanding of its physical properties as a function of temperature is not merely academic; it is fundamental to process design, formulation development, safety engineering, and computational modeling. This guide provides a comprehensive overview of the essential thermophysical properties of isobutane, detailing their variation with temperature. We delve into the causality behind these properties, present curated data in accessible formats, describe the principles of their experimental determination, and offer insights grounded in scientific expertise.
Introduction: The Scientific and Industrial Relevance of Isobutane
Isobutane (C₄H₁₀) is the simplest branched-chain alkane. Its non-ozone-depleting nature and low global warming potential have made it an environmentally preferable alternative to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), particularly in refrigeration and as a propellant in aerosol products, including pharmaceutical foams and sprays.[2] In laboratory and industrial settings, its thermodynamic characteristics are exploited in heat pump systems and as a reagent gas in chemical ionization mass spectrometry.[3]
The performance, safety, and efficiency of these applications are directly governed by isobutane's physical properties. For instance, the vapor pressure dictates the internal stress on containment vessels and the discharge characteristics of an aerosol.[2] Liquid density and viscosity are paramount for fluid handling, pumping, and flow modeling.[4] Thermal conductivity and heat capacity are critical for designing efficient heat exchange systems.[5] This guide serves as a foundational resource, consolidating this vital data and the scientific principles that underpin it.
Key Thermodynamic Benchmarks
Understanding the phase behavior of isobutane is the first step. The following key points on its phase diagram are critical for contextualizing its properties.
| Property | Value | Units | Source(s) |
| Molecular Weight | 58.122 | g/mol | [3][6] |
| Normal Boiling Point | -11.7 °C (261.4 K) | °C (K) | [1][3][7] |
| Melting Point | -159.6 °C (113.5 K) | °C (K) | [1][3][7] |
| Triple Point | -159.42 °C (113.73 K) | °C (K) | [3][8] |
| Critical Temperature | 134.65 °C (407.8 K) | °C (K) | [3][9] |
| Critical Pressure | 3.64 | MPa (36.4 bar) | [1][3] |
| Critical Density | 221 - 224.4 | kg/m ³ | [1][3] |
Temperature-Dependent Physical Properties
The internal energy of a substance is a direct function of its temperature. For isobutane, variations in temperature induce significant, predictable changes in its physical characteristics. The following sections explore these relationships in detail.
Vapor Pressure
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. This property increases non-linearly with temperature, a relationship described by the Clausius-Clapeyron relation. For drug delivery systems using isobutane as a propellant, vapor pressure is a critical design parameter, influencing droplet size, spray pattern, and dose consistency. Higher temperatures lead to increased volatility and higher pressure within the container.[2]
| Temperature (°C) | Temperature (K) | Vapor Pressure (kPa) |
| -27.6 | 245.55 | 52.1 |
| -11.75 | 261.40 | 101.3 (at boiling point) |
| 0 | 273.15 | 159.9 |
| 15 | 288.15 | 263.1 |
| 20 | 293.15 | 304.0 |
| 21 | 294.15 | 310.9 |
| 25 | 298.15 | 348.1 |
| 50 | 323.15 | 688.2 |
Data compiled from various sources including Air Liquide and PubChem.[3][6][7]
Density
Density is the mass of a substance per unit volume. For isobutane, the densities of both the liquid and vapor phases are highly sensitive to temperature.
Liquid Density: As temperature increases, the kinetic energy of the isobutane molecules increases, causing them to move further apart. This expansion results in a decrease in liquid density. This relationship is crucial for calculating mass from volume measurements and for fluid dynamics modeling.
Vapor Density: Conversely, the density of isobutane vapor at a constant pressure will decrease as temperature rises, following the ideal gas law principles at low pressures. However, in a saturated state (at the boiling point), as temperature and pressure rise together, the vapor density increases until it converges with the liquid density at the critical point.
| Temperature (°C) | Phase | Density ( kg/m ³) |
| -11.75 | Saturated Liquid | 593.8 |
| -11.75 | Saturated Vapor | 2.83 |
| 15 | Saturated Liquid | 563.0 |
| 15 | Vapor (at 1 atm) | 2.53 |
| 25 | Saturated Liquid | 551.1 |
| 50 | Saturated Liquid | 521.8 |
| 134.65 (Tc) | Critical Fluid | 224.4 |
Data compiled from various sources including Air Liquide and Meritus Gas Partners.[3][7][9]
Viscosity
Viscosity is a measure of a fluid's resistance to flow. It is a critical parameter in the design of fluid transport systems and in modeling the atomization of aerosol sprays.
Liquid Viscosity: The viscosity of liquid isobutane decreases significantly as temperature increases. The increased molecular kinetic energy allows molecules to overcome intermolecular forces more easily, reducing internal friction.
Vapor Viscosity: In contrast to liquids, the viscosity of isobutane gas increases with temperature at low to moderate pressures.[10] This is because gas viscosity arises from momentum transfer during molecular collisions, and higher temperatures lead to more frequent and energetic collisions.
| Temperature (°C) | Phase | Dynamic Viscosity (mPa·s) |
| -10 | Liquid | 0.238 |
| 0 | Vapor | 0.00688 |
| 15 | Vapor | 0.00725 |
| 23 | Vapor | 0.00755 |
| 25 | Vapor | 0.00750 |
Data compiled from various sources including PubChem, Air Liquide, and Werner.[3][6][9]
Heat Capacity
Specific heat capacity (Cp) is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree. This property is vital for any thermal modeling or heat transfer calculations. For both liquid and vapor phases, the specific heat capacity of isobutane generally increases with temperature.
| Temperature (°C) | Phase | Isobaric Heat Capacity (Cp) (kJ/kg·K) |
| -43.15 | Liquid | 2.078 |
| -13.15 | Liquid | 2.212 |
| 15.5 | Liquid | 2.36 |
| 15 | Vapor (at 1 atm) | 1.650 |
| 20.0 | Vapor (at 0.147 MPa) | 1.676 |
| 80.0 | Vapor (at 0.147 MPa) | 1.942 |
Data compiled from various sources including Air Liquide and thermodynamic surface models.[3][5]
Thermal Conductivity
Thermal conductivity (k) quantifies the ability of a material to conduct heat. Like viscosity, its behavior with temperature differs between the liquid and vapor phases.
Liquid Thermal Conductivity: Decreases as temperature increases. The primary mechanism for heat conduction in liquids is through molecular collisions over short distances, and increasing temperature disrupts the efficiency of this transfer.
Vapor Thermal Conductivity: Increases as temperature increases. Higher kinetic energy results in more effective energy transfer during molecular collisions in the gaseous state.
| Temperature (°C) | Phase | Thermal Conductivity (W/m·K) |
| 0 | Vapor | 0.0143 - 0.0159 |
| 15 | Vapor | 0.0159 |
| 25 | Vapor | 0.0169 |
| 50 | Vapor | 0.0185 |
Data compiled from various sources including PubChem and Air Liquide.[3][6]
Surface Tension
Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is a consequence of cohesive forces between liquid molecules. This property is particularly relevant in aerosol science, as it influences the formation and stability of droplets and foams. As temperature increases, the kinetic energy of the molecules increases, weakening the cohesive intermolecular forces and causing a linear decrease in surface tension.[11]
| Temperature (°C) | Surface Tension (mN/m or dynes/cm) |
| -20 | 15.28 |
| -10 | 14.10 |
Data compiled from various sources including PubChem and Werner.[6][9]
Experimental Methodologies & Data Validation
The acquisition of accurate thermophysical property data is reliant on meticulous experimental design and validated protocols. As a Senior Application Scientist, it is crucial to emphasize that trustworthiness in data comes from self-validating systems that include rigorous calibration, control of variables (especially temperature and pressure), and uncertainty analysis.
Conceptual Workflow for Property Measurement
The general process for measuring any physical property of a liquefied gas like isobutane follows a structured approach. This workflow ensures reproducibility and accuracy.
Caption: Generalized experimental workflow for physical property determination.
Protocol: Vapor Pressure Measurement via Static Apparatus
This protocol describes a common and highly accurate method for determining the vapor pressure of a pure substance like isobutane.
Objective: To measure the saturation pressure of isobutane at a series of precisely controlled temperatures.
Principle: A sample of pure isobutane is introduced into an evacuated, thermostated vessel of known volume. At a stable temperature, the pressure exerted by the vapor in equilibrium with the liquid is measured.
Methodology:
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System Preparation:
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The apparatus, consisting of a high-pressure equilibrium cell, must be leak-tested and then evacuated to a high vacuum (< 0.01 Pa) to remove air and other contaminants.
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This step is critical because the presence of non-condensable gases would add to the total pressure, invalidating the vapor pressure measurement according to Dalton's Law of partial pressures.
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Calibration:
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Calibrate the pressure transducer against a primary pressure standard (e.g., a dead-weight tester) across the entire operational range.
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Calibrate the temperature sensor (typically a platinum resistance thermometer) against known temperature standards. This ensures the accuracy of the two primary variables.
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Sample Loading:
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A degassed sample of high-purity (>99.9%) isobutane is carefully transferred into the equilibrium cell. Degassing (removing dissolved gases) is often done by several freeze-pump-thaw cycles.
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Thermal Equilibration:
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The cell is submerged in a thermostat bath (e.g., a circulating fluid bath) set to the first target temperature.
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The system is allowed to equilibrate for an extended period (often several hours). Equilibrium is confirmed when both temperature and pressure readings remain stable over time (e.g., < ±0.01 K and < ±0.02% pressure change over 30 minutes). Vigorous stirring of the liquid phase helps accelerate this process.
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Data Acquisition:
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Once equilibrium is established, record the temperature and pressure. Multiple readings should be taken and averaged.
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Incremental Measurement:
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The temperature of the thermostat bath is increased to the next setpoint. The system is again allowed to reach thermal equilibrium, and the new vapor pressure is recorded.
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This process is repeated for all desired temperatures.
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Validation:
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The resulting dataset (P vs. T) is plotted and compared against established literature values or thermodynamic models (e.g., Antoine equation fits from NIST).[8] Significant deviation may indicate a systematic error (e.g., sample impurity or calibration drift).
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Interrelation of Physical Properties
The physical properties of isobutane are not independent variables; they are deeply interconnected. Understanding these relationships is key to developing a holistic and intuitive grasp of the material's behavior. Temperature serves as the primary driver that modifies the balance of molecular kinetic energy and intermolecular forces, which in turn dictates the macroscopic properties we observe.
Caption: Influence of temperature on key liquid-phase properties of isobutane.
Conclusion
This guide has presented a detailed examination of the temperature-dependent physical properties of isobutane. The data, presented in structured tables and supported by explanations of their underlying causality, provides a robust foundation for scientific and engineering applications. From the exponential rise in vapor pressure to the inverse relationship of liquid density and viscosity with temperature, these characteristics are predictable and quantifiable. The emphasis on validated experimental protocols underscores the importance of data integrity in research and development. For professionals in pharmaceuticals and other scientific fields, this comprehensive understanding is indispensable for leveraging isobutane safely and effectively in advanced applications.
References
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- Isobutane CH(CH3)3. (2006). Werner.
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- ISO-BUTANE. Thermopedia.
- Isobutane Gas Encyclopedia. Air Liquide.
- Thermodynamic properties isobutane. (1983). GovInfo.
- Isobutane.
- Viscosity and Density of Isobutane Measured in Wide Ranges of Temperature and Pressure Including the Near-Critical Region. (2025).
- Investigation of Surface Tension of Isobutane (R600a) and Isobutane–Hydrogen Solutions. (2024).
- Variation of Natural Gas Viscosity with Temperature, Pressure, and Relative Density. (2022). Journal of Petroleum Technology.
- Chemical Properties of Isobutane (CAS 75-28-5). Cheméo.
- Isobutane. NIST Chemistry WebBook.
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